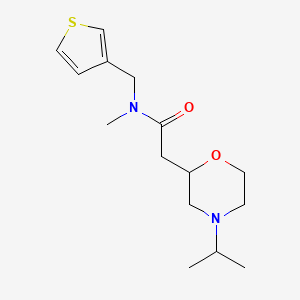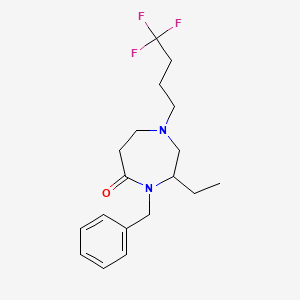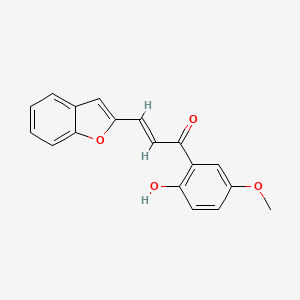
2-(4-isopropylmorpholin-2-yl)-N-methyl-N-(3-thienylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-isopropylmorpholin-2-yl)-N-methyl-N-(3-thienylmethyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. This compound is known for its unique structure and properties that make it a promising candidate for the development of new drugs. In
Wirkmechanismus
The mechanism of action of 2-(4-isopropylmorpholin-2-yl)-N-methyl-N-(3-thienylmethyl)acetamide involves the modulation of ion channels and neurotransmitter receptors in the brain. This compound has been found to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This results in a decrease in the excitability of neurons, leading to the anticonvulsant and analgesic effects of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been found to decrease the release of pro-inflammatory cytokines, which are responsible for promoting inflammation in the body. It has also been shown to increase the levels of anti-inflammatory cytokines, which help to reduce inflammation. Additionally, this compound has been found to decrease the activity of enzymes that are involved in the production of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-isopropylmorpholin-2-yl)-N-methyl-N-(3-thienylmethyl)acetamide in lab experiments is its ability to modulate ion channels and neurotransmitter receptors in the brain. This makes it a useful tool for studying the mechanisms of action of drugs that target these pathways. However, one limitation of using this compound is its potential toxicity. Careful consideration must be taken when working with this compound to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for further research on 2-(4-isopropylmorpholin-2-yl)-N-methyl-N-(3-thienylmethyl)acetamide. One area of research is the development of new drugs based on the structure of this compound. Researchers can explore the potential applications of this compound in the treatment of other neurological disorders such as depression and anxiety. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, researchers can study the potential side effects of this compound to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a promising compound for the development of new drugs in the field of pharmacology. Its unique structure and properties make it a useful tool for studying the mechanisms of action of drugs that target ion channels and neurotransmitter receptors in the brain. While there are limitations to working with this compound, careful consideration can ensure its safe use in lab experiments. Further research is needed to fully explore the potential applications of this compound in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 2-(4-isopropylmorpholin-2-yl)-N-methyl-N-(3-thienylmethyl)acetamide involves the reaction of N-methyl-N-(3-thienylmethyl)acetamide with 4-isopropylmorpholine in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. This synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-(4-isopropylmorpholin-2-yl)-N-methyl-N-(3-thienylmethyl)acetamide has been extensively studied for its potential applications in pharmacology. This compound has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of neurological disorders such as epilepsy and neuropathic pain.
Eigenschaften
IUPAC Name |
N-methyl-2-(4-propan-2-ylmorpholin-2-yl)-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-12(2)17-5-6-19-14(10-17)8-15(18)16(3)9-13-4-7-20-11-13/h4,7,11-12,14H,5-6,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBRWTJVXTYEIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCOC(C1)CC(=O)N(C)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R*,3aR*,7aR*)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5363066.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5363075.png)

![3-[1-(1-benzyl-4-piperidinyl)-3-azetidinyl]pyridine](/img/structure/B5363103.png)
![ethyl 2-(5-bromo-2-hydroxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5363107.png)
![3-methoxy-2-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B5363115.png)
![8-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5363128.png)
![N'-(3-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5363149.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5363151.png)

![methyl 5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoate](/img/structure/B5363159.png)

![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5363180.png)